2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features an anthracene moiety attached to a dioxaborolane ring
Mechanism of Action
Target of Action
The primary target of 2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is heavy metal ions, specifically Cd²⁺, Cu²⁺, and Hg²⁺ ions . These ions are known to have detrimental effects on human health and the environment .
Mode of Action
The compound interacts with its targets through a process called chelation . The active functional groups of the compound bind with the metal ions, forming a stable, cyclic structure . This interaction is enhanced by the higher adsorption and conductivity provided by the nickel ferrite reduced graphene oxide (NF@rGO) nanocomposite .
Biochemical Pathways
The chelation of the compound with the metal ions results in their selective oxidation within a potential ranging from -1.2 to +1.2 V vs sat. KCl . This process generates analytical signals that can be used for the detection of these ions .
Pharmacokinetics
The compound’s high adsorptive capacity, as observed in the nf@rgo nanocomposite , suggests that it may have good bioavailability.
Result of Action
The result of the compound’s action is the detection of Cd²⁺, Cu²⁺, and Hg²⁺ ions . The compound’s protocol exhibits a wide linear range from 0.05 to 1250 nM with excellent detection limits . This makes it a highly sensitive and selective platform for the detection of these hazardous metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of anthracene derivatives with boronic esters. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where anthracene-9-boronic acid reacts with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under basic conditions . The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in an organic solvent like toluene or ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the anthracene ring to dihydroanthracene.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where substituents are introduced onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Scientific Research Applications
2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Anthracene: A simpler aromatic hydrocarbon with similar fluorescence properties.
9,10-Diphenylanthracene: Another anthracene derivative used in OLEDs and photon upconversion systems.
Anthracene-9-boronic acid: A precursor in the synthesis of 2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Uniqueness
This compound is unique due to the presence of the dioxaborolane ring, which imparts additional reactivity and versatility in chemical synthesis. Its combination of fluorescence and reactivity makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BO2/c1-19(2)20(3,4)23-21(22-19)18-16-11-7-5-9-14(16)13-15-10-6-8-12-17(15)18/h5-13H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHRGHJTZFOAKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=CC3=CC4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594886 | |
Record name | 2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
709022-63-9 | |
Record name | 2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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